DL-ALANINE (3-13C; 2-D)
Description
Position-Specific Carbon-13 and Deuterium Incorporation in the Alanine Backbone
The position-specific incorporation of carbon-13 at the methyl carbon (position 3) and deuterium at the alpha carbon (position 2) represents a carefully designed labeling strategy that maximizes analytical utility while minimizing structural perturbation. The carbon-13 isotope substitution at position 3 creates a nucleus with spin 1/2 properties, enabling detailed nuclear magnetic resonance analysis of the methyl group environment and its interactions with neighboring molecular components. This labeling position is particularly advantageous because the methyl carbon experiences relatively straightforward chemical environments, producing well-resolved spectroscopic signals that can be easily integrated and quantified. The carbon-13 nucleus at this position exhibits characteristic chemical shifts in the range of 15-20 parts per million, depending on the solution conditions and pH environment.
The deuterium incorporation at position 2 introduces a quadrupolar nucleus with unique relaxation properties that significantly influence the overall molecular dynamics and spectroscopic behavior of the compound. Deuterium substitution at the alpha carbon position creates measurable kinetic isotope effects that can be exploited for mechanistic studies and metabolic investigations. The presence of deuterium at this position also influences the coupling patterns observed in proton and carbon-13 nuclear magnetic resonance spectra, creating characteristic multipicity patterns that serve as diagnostic indicators of successful isotopic incorporation. The deuterium nucleus exhibits slower exchange rates compared to protium, providing enhanced stability for certain analytical applications and enabling longer observation windows in dynamic studies.
The combination of these two isotopic modifications creates a molecular probe with enhanced sensitivity for both structural and dynamic investigations. The carbon-13 label provides detailed information about carbon metabolism and molecular transformations, while the deuterium substitution offers insights into hydrogen exchange processes and molecular motion. This dual labeling approach enables researchers to simultaneously monitor multiple aspects of molecular behavior, including conformational changes, binding interactions, and metabolic conversions. The strategic placement of these isotopes ensures minimal interference between the labeling sites while maximizing the complementary information available from each isotopic substitution.
Comparative Analysis of 3-Carbon-13 versus 2-Carbon-13 Labeling Configurations
The comparative analysis between 3-carbon-13 and 2-carbon-13 labeling configurations reveals significant differences in analytical utility, metabolic behavior, and spectroscopic characteristics that influence their respective applications in biochemical research. The 3-carbon-13 labeling pattern, as employed in DL-Alanine (3-¹³C; 2-D), positions the isotopic label at the methyl carbon, which serves as a relatively stable and chemically inert position within the alanine molecule. This labeling configuration provides excellent sensitivity for detecting metabolic transformations that involve the entire alanine molecule while maintaining the carbon-13 label in a position that is less susceptible to enzymatic modification or exchange reactions. The methyl carbon position exhibits characteristic nuclear magnetic resonance chemical shifts that are well-separated from other molecular components, facilitating quantitative analysis in complex biological matrices.
In contrast, 2-carbon-13 labeling places the isotopic substitution at the alpha carbon position, creating a more metabolically active labeling site that can participate in transamination reactions and other enzymatic processes. The alpha carbon position is directly involved in many biochemical transformations, making this labeling configuration particularly valuable for studying amino acid metabolism and protein synthesis pathways. However, the 2-carbon-13 label is more susceptible to isotopic dilution through exchange reactions and metabolic conversions, potentially complicating quantitative analyses in long-term studies. The chemical shifts observed for 2-carbon-13 labeled alanine typically appear in the 50-55 parts per million range, which may overlap with signals from other amino acids and metabolites in complex biological samples.
The metabolic fate of these differently labeled compounds demonstrates distinct pathways and kinetic behaviors that reflect the specific roles of each carbon position in alanine biochemistry. Studies using 3-carbon-13 labeled alanine have shown that the methyl carbon can be incorporated into various metabolic products, including lactate, pyruvate, and other downstream metabolites, while maintaining the isotopic label throughout many enzymatic transformations. The 2-carbon-13 labeled variant, conversely, demonstrates more complex labeling patterns in metabolic products due to the central role of the alpha carbon in transamination and decarboxylation reactions. These differences in metabolic behavior make each labeling configuration suitable for different experimental objectives, with 3-carbon-13 labeling being preferred for tracking carbon flow through metabolic networks and 2-carbon-13 labeling being more appropriate for studying amino acid-specific transformations and protein metabolism.
Deuteration Effects on Molecular Symmetry and Chirality
The incorporation of deuterium at position 2 in DL-Alanine (3-¹³C; 2-D) introduces significant modifications to the molecular symmetry and chirality characteristics that have profound implications for both analytical applications and fundamental understanding of isotope effects in amino acid chemistry. The deuterium substitution creates a primary kinetic isotope effect that alters the vibrational frequencies and molecular dynamics compared to the protium-containing analog. These changes in vibrational behavior contribute to measurable differences in molecular geometry, with studies indicating that deuteration of alanine can lead to structural modifications including changes in hydrogen bonding patterns and crystal lattice arrangements. The presence of deuterium at the alpha carbon position affects the overall molecular symmetry by introducing a heavier isotope that influences the distribution of electron density and nuclear positions within the molecule.
The stereochemical implications of deuterium incorporation extend beyond simple mass effects to include subtle but measurable changes in bond lengths, bond angles, and conformational preferences. Research has demonstrated that deuteration of alanine can result in average decreases of approximately 0.03 Angstroms in nitrogen-hydrogen bond distances, accompanied by corresponding adjustments in other molecular parameters. These structural modifications arise from the fundamental differences in zero-point vibrational energies between deuterium and protium, leading to changes in the equilibrium positions of atomic nuclei within the molecular framework. The deuterium isotope effect also influences the relative stabilities of different conformational states, potentially affecting the distribution of molecular conformations in solution and solid phases.
The chiral properties of DL-Alanine (3-¹³C; 2-D) are particularly complex due to the racemic nature of the compound combined with the asymmetric isotopic labeling pattern. The presence of deuterium at the alpha carbon creates additional stereochemical complexity by introducing a new element of molecular asymmetry that can be distinguished using appropriate analytical techniques. This isotopic chirality can be exploited for mechanistic studies and stereochemical investigations, as the deuterium substitution provides a means of tracking molecular transformations with enhanced precision. The differential behavior of deuterated versus non-deuterated molecules in enzymatic reactions and other chemical processes enables researchers to investigate stereochemical mechanisms and kinetic pathways with greater sophistication than would be possible using unlabeled compounds alone.
Properties
Molecular Weight |
91.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
DL-Alanine (3-13C; 2-D) has several key applications across different fields:
Chemistry
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The isotopic labeling enhances sensitivity and resolution in NMR studies, allowing researchers to probe molecular structures and dynamics effectively .
- Chemical Reaction Mechanisms : It aids in understanding reaction pathways by tracing the labeled atoms through various chemical transformations.
Biology
- Metabolic Studies : As a tracer, DL-Alanine (3-13C; 2-D) is used to investigate metabolic pathways such as glycolysis and gluconeogenesis. This application is critical for understanding energy metabolism in cells .
- Protein Metabolism : The compound serves as a building block for protein synthesis, making it essential for studies on muscle metabolism and repair.
Medicine
- Pharmacokinetic Studies : It is employed in drug development to study drug metabolism and distribution within biological systems. The isotopic labels help quantify metabolic rates and pathways .
- Disease Research : Researchers utilize this compound to explore metabolic disorders and cancer, providing insights into disease mechanisms and potential therapeutic targets .
Industrial Applications
- Production of Labeled Compounds : DL-Alanine (3-13C; 2-D) is used in the synthesis of other labeled compounds for various industrial processes, enhancing product tracking and quality control .
Case Study 1: Metabolic Tracing in Cancer Research
A study utilized DL-Alanine (3-13C; 2-D) to investigate altered metabolic pathways in cancer cells compared to normal cells. By analyzing how the labeled alanine was metabolized, researchers identified specific metabolic adaptations that could serve as potential therapeutic targets .
Case Study 2: Protein Dynamics Analysis
In another study focusing on protein interactions, DL-Alanine (3-13C; 2-D) was incorporated into proteins to study their dynamics using NMR spectroscopy. The results provided insights into conformational changes during protein folding and interactions with ligands .
Chemical Reactions Analysis
Oxidation Reactions
DL-Alanine (3-¹³C; 2-d) undergoes oxidation under acidic conditions with permanganate ions (MnO₄⁻). Key findings include:
Stoichiometry and Products
The reaction follows the stoichiometric equation:
Primary products include pyruvate , ammonia , and manganese(II) ions .
Table 1: Effect of Added Salts on Reaction Rate
| Additive | [Additive] (mol/dm³) | Rate Constant (k_f × 10⁴ s⁻¹) |
|---|---|---|
| None | — | 3.2 |
| NaF | 0.5 | 2.1 |
| Mn²⁺ | 0.1 | 6.8 |
Transamination and Deamination
DL-Alanine (3-¹³C; 2-d) participates in enzymatic transamination, transferring its amino group to α-keto acids (e.g., pyruvate → alanine). Key observations:
-
Deamination : Produces pyruvate and ammonia via glutamate dehydrogenase.
-
Isotope Effects : Deuterium at C-2 slows reaction kinetics due to the kinetic isotope effect (KIE) .
Hydrogenation
Catalytic hydrogenation reduces the carboxyl group to form alaninol :
This reaction is critical for synthesizing chiral building blocks .
Free Radical Formation
Irradiation induces deamination, generating a stable carbon-centered radical:
This property is exploited in radiation dosimetry to measure absorbed doses .
Comparative Reactivity
The isotopic labeling influences reaction pathways:
Comparison with Similar Compounds
Table 1: Key Isotopic Variants of DL-Alanine
Key Differences :
- 3-¹³C labeling (vs. 1-¹³C) allows tracking of pyruvate-to-alanine conversion in the TCA cycle without isotopic dilution .
- Deuterium at position 2 enhances stability in NMR studies by reducing proton exchange rates .
Comparison with Enantiomeric Forms (L-, D-, and DL-Alanine)
Structural and Spectroscopic Differences
- THz Absorption Spectra : DL-alanine exhibits distinct absorption peaks (e.g., 10–90 cm⁻¹) compared to L- or D-alanine, enabling enantiomeric composition determination via terahertz time-domain spectroscopy (THz-TDS) .
- Crystal Symmetry : DL-alanine forms a racemic crystal lattice, while L- and D-alanine crystallize in chiral, mirror-image structures .
Piezoelectric Performance
- Voltage Output : DL-alanine generates 0.8 V under compression, twice the output of L-alanine crystals .
- Polarization : DL-alanine’s net dipole moment is stronger than glycine or L-alanine due to its crystal packing .
Comparison with Other Amino Acids and Piezoelectric Biomaterials
Table 2: Piezoelectric and Functional Properties
Key Insights :
- Natural vs. Synthetic : DL-alanine is abundant and sustainable, unlike PLLA, which requires complex synthesis .
- AgNP Sensing : DL-alanine induces a plasmon resonance shift in AgNPs, enabling its detection in blood (63.42% Ag by weight) .
Application-Specific Comparisons
Metabolic Studies
- 13C Labeling : DL-alanine (3-¹³C) traces pyruvate metabolism in astrocytes, yielding labeled glutamate and aspartate via PDH/PC pathways .
- Deuterium Effects: 2-D labeling reduces metabolic interference in NMR, unlike non-deuterated analogs .
Piezoelectric Devices
- PVA Composites : PVA/DL-alanine polycrystals achieve d₃₃ = 7.5 pC/N, driven by needle-like DL-alanine crystals aligned along the 3-axis .
Q & A
Q. How is DL-Alanine (3-¹³C; 2-D) synthesized, and what purification methods ensure isotopic fidelity?
DL-Alanine (3-¹³C; 2-D) is synthesized via isotopic labeling using deuterated precursors and ¹³C-enriched substrates. Key steps include:
- Deuterium incorporation : Exchange reactions in D₂O or catalytic deuteration of precursor molecules .
- ¹³C labeling : Enzymatic or chemical synthesis with ¹³C-enriched carbon sources (e.g., ¹³C-pyruvate) .
- Purification : Ion-exchange chromatography and recrystallization to achieve >98% isotopic purity, verified by NMR or mass spectrometry .
Q. What analytical techniques are critical for quantifying DL-Alanine (3-¹³C; 2-D) in enzymatic assays?
- HPLC-MS : Separates enantiomers and quantifies isotopic enrichment using selective ion monitoring (SIM) .
- ¹³C-NMR : Confirms positional isotopic labeling at the C3 position .
- Isotope ratio mass spectrometry (IRMS) : Measures deuterium content with precision <0.1% . Example data from trypsin activity assays (Table 1):
| Sample | DL-Alanine (µmol/g feed) | Trypsin Activity (AU) |
|---|---|---|
| 1 | 1,593.5 ± 13.1 | 1,536.6 ± 13.1 |
| 2 | 1,491.0 ± 144.6 | 1,479.7 ± 13.1 |
| Table 1: Variability in DL-Alanine quantification across enzymatic assays . |
Q. How is DL-Alanine (3-¹³C; 2-D) applied in metabolic flux analysis?
The compound serves as a tracer in glucose-alanine cycle studies:
- Isotope dilution assays : Track ¹³C incorporation into hepatic gluconeogenesis pathways .
- Dynamic metabolic profiling : Administer labeled alanine via perfused liver models and analyze isotopic enrichment in urea and glucose using GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in DL-Alanine solubility data across electrolyte solutions?
Discrepancies arise from anion/cation interactions (e.g., salting-in vs. salting-out effects):
- Experimental design : Compare solubility in Na⁺/K⁺ salts (e.g., NaCl vs. KCl) at fixed ionic strengths .
- Structural analysis : Use X-ray crystallography to verify solid-phase isotopic integrity post-solubility testing . Example findings:
- KBr solutions : Increase DL-Alanine solubility by 15% vs. glycine due to weaker ion pairing .
- NH₄⁺ salts : Reduce solubility via competitive hydrogen bonding .
Q. What methodologies validate the use of DL-Alanine (3-¹³C; 2-D) in transition metal chelation studies?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for Cu(II)/Zn(II) complexes .
- EPR spectroscopy : Detects paramagnetic shifts in Cu(II)-alanine complexes to confirm chelation geometry .
- Control experiments : Compare deuterated vs. non-deuterated alanine to assess isotopic effects on binding kinetics .
Q. How does isotopic labeling impact DL-Alanine’s piezoelectric properties in advanced materials?
- DFT modeling : Predicts charge displacement in deuterated crystals, showing 20% higher voltage output vs. non-deuterated forms .
- Macroscopic testing : Apply uniaxial compression to DL-Alanine crystal films (10–50 N force range) and measure voltage via piezoresistive sensors (output: 0.8 V at 50 N) .
- Applications : Energy harvesting in biocompatible sensors and flexible electronics .
Q. What experimental controls are essential for minimizing variability in isotopic enrichment assays?
- Batch standardization : Use internal standards (e.g., ¹³C-glucose) to normalize MS/NMR data .
- Environmental controls : Maintain constant humidity (40–60%) to prevent deuterium exchange with ambient moisture .
- Replicate sampling : Perform triplicate measurements for enzymatic assays to reduce SD (e.g., ±6.6 µmol in Table 1) .
Data Analysis & Technical Challenges
Q. How can researchers address discrepancies in DL-Alanine’s photochromic behavior in hybrid materials?
- Time-resolved spectroscopy : Monitor UV-induced isomerization rates (λ = 300–400 nm) to identify side reactions .
- Doping experiments : Introduce isotopic analogs to isolate electronic vs. vibrational contributions to photochromism .
Q. What advanced techniques quantify deuterium retention in long-term metabolic studies?
Q. How does isotopic labeling influence DL-Alanine’s role in nanoparticle synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
